

Tirfipiravir (Favipiravir) Application Notes for Plaque Reduction Neutralization Tests

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Tirfipiravir**, also known as Favipiravir (T-705), in plaque reduction neutralization tests (PRNT) to determine its antiviral efficacy. The provided protocols and data are intended to assist in the research and development of antiviral therapies.

Introduction

Tirfipiravir (Favipiravir) is a potent antiviral agent that functions as a prodrug.[1] Intracellularly, it is converted to its active form, Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP), which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2] This mechanism of action makes it effective against a broad spectrum of RNA viruses, including influenza viruses.[3][4] The plaque reduction neutralization test (PRNT) is a standard immunological assay used to quantify the in vitro antiviral activity of a compound by measuring the reduction in viral plaque formation in the presence of the drug.[5][6]

Data Presentation

The following tables summarize the 50% effective concentration (EC₅₀) of Favipiravir against various influenza A and B virus strains, as determined by plaque reduction assays conducted in Madin-Darby canine kidney (MDCK) cells.

Table 1: Antiviral Activity of Favipiravir against Seasonal Influenza A and B Viruses



| Virus Strain | Subtype | Oseltamivir Resistance | Favipiravir EC₅₀ (μM) | Favipiravir EC50 (μg/ml) |
|--------------------------|-----------------------|---------------------------|--------------------------|-----------------------------|
| A/Luhansk/18/20 08 | H1N1 | Resistant (H275Y) | 2.93 | 0.46 |
| A/Bethesda/956/ 2006 | H3N2 | Resistant | 1.21 | 0.19 |
| B/Florida/4/2006 | (Yamagata lineage) | Sensitive | 0.57 | 0.09 |
| B/Malaysia/2506/ 2004 | (Victoria lineage) | Sensitive | 5.3 | 0.83 |

Data extracted from a study on the in vitro antiviral activity of Favipiravir.[7]

Table 2: Antiviral Activity of Favipiravir against Avian and Pandemic Influenza A Viruses

| Virus Strain | Subtype | Oseltamivir Resistance | Favipiravir EC₅₀ (µM) | Favipiravir EC₅o (µg/ml) |
|-----------------------------|-----------|---------------------------|--------------------------|-----------------------------|
| A/Vietnam/HN30 408/2005 | H5N1 | Resistant (H274Y) | 1.27 | 0.2 |
| A/chicken/NY/13 142-5/94 | H7N2 | Not specified | Not specified | Not specified |
| A/swine/Texas/4 199-2/98 | H3N2 | Not specified | Not specified | Not specified |
| A/California/04/2 009 | H1N1pdm09 | Sensitive | 0.19 - 22.48 | 0.03 - 3.53 |

Data extracted from a study on the in vitro antiviral activity of Favipiravir.[5][6][7]

Experimental Protocols



Plaque Reduction Neutralization Test (PRNT) for Tirfipiravir (Favipiravir)

This protocol is adapted from standard PRNT methodologies and is suitable for determining the antiviral activity of **Tirfipiravir** against influenza viruses.

Materials:

- Cells: Madin-Darby canine kidney (MDCK) cells
- Viruses: Influenza A or B virus strains of interest
- Compound: Tirfipiravir (Favipiravir) stock solution
- Media:
 - Cell growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
 - Infection medium (e.g., DMEM with 1% BSA, 1% penicillin-streptomycin, and TPCKtrypsin)
- Overlay Medium: Infection medium containing 1.2% Avicel® or other suitable overlay
- Fixative: 10% buffered formalin
- Stain: 0.1% crystal violet solution
- Plates: 6-well or 12-well cell culture plates
- Incubator: 37°C, 5% CO₂

Procedure:

- Cell Seeding:
 - Seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.



- Incubate the plates at 37°C in a 5% CO2 incubator.
- Compound Dilution:
 - \circ Prepare a series of dilutions of **Tirfipiravir** in infection medium. The concentration range should be selected to bracket the expected EC₅₀ value. A common starting range is 0.01 μ M to 100 μ M.
- · Virus Preparation and Neutralization:
 - Dilute the influenza virus stock in infection medium to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.
 - Mix equal volumes of each **Tirfipiravir** dilution with the diluted virus.
 - Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
 - Incubate the virus-drug mixtures for 1 hour at 37°C to allow for neutralization.
- Infection of Cell Monolayer:
 - Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
 - Aspirate the PBS and inoculate the cells with the virus-drug mixtures.
 - Incubate for 1 hour at 37°C to allow for viral adsorption.
- Overlay Application:
 - After the adsorption period, aspirate the inoculum from the wells.
 - Gently add the overlay medium to each well. The overlay restricts the spread of the virus, ensuring the formation of distinct plaques.
- Incubation:
 - Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques have formed in the virus control wells.



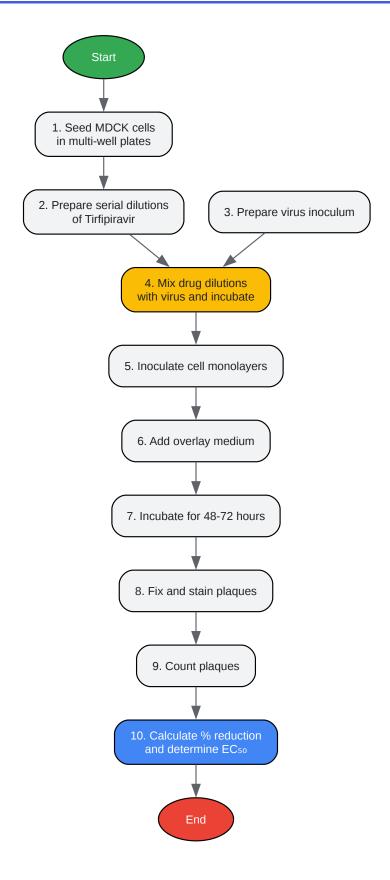
- Plaque Visualization:
 - Aspirate the overlay medium.
 - Fix the cells by adding 10% buffered formalin to each well and incubating for at least 30 minutes.
 - Aspirate the formalin and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.
 - Gently wash the wells with water to remove excess stain and allow the plates to air dry.
- Data Analysis:
 - Count the number of plaques in each well.
 - Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
 - Determine the EC₅₀ value, which is the concentration of **Tirfipiravir** that reduces the number of plaques by 50%, using a suitable dose-response curve fitting software.

Mandatory Visualizations Mechanism of Action of Tirfipiravir (Favipiravir)

Caption: Mechanism of action of Tirfipiravir (Favipiravir).

Experimental Workflow for Plaque Reduction Neutralization Test





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Caption: Workflow for Tirfipiravir PRNT assay.



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